

Application Notes and Protocols: Measuring LOXL2 Activity in the Presence of Lenumlostat

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, plays a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] Aberrant LOXL2 activity is implicated in the progression of various fibrotic diseases and cancer metastasis, making it a compelling therapeutic target.[1][2][3] **Lenumlostat** (formerly PAT-1251) is a potent and selective, orally available, irreversible inhibitor of LOXL2.[4][5] It forms a pseudo-irreversible complex with the active site of LOXL2, thereby inhibiting its catalytic function.[4] Accurate measurement of LOXL2 activity in the presence of inhibitors like **Lenumlostat** is crucial for drug development, enabling the determination of inhibitor potency (e.g., IC50 values) and the elucidation of its mechanism of action.

These application notes provide a detailed protocol for a fluorometric assay to measure LOXL2 activity and its inhibition by **Lenumlostat**. The protocol is based on the widely used Amplex[™] Red assay, which detects hydrogen peroxide (H2O2), a byproduct of the LOXL2-catalyzed oxidation of its substrates.[6][7][8]

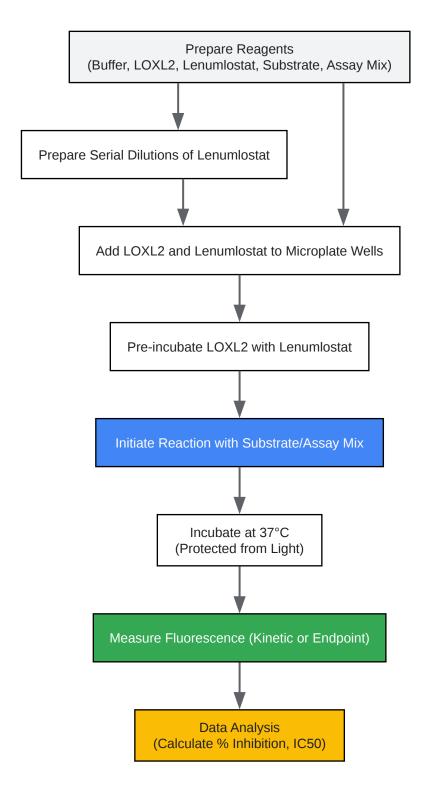
Signaling Pathway and Mechanism of Inhibition

LOXL2 contributes to tumor progression and fibrosis through multiple signaling pathways. It can activate the PI3K/Akt pathway and is associated with Src kinase and FAK activation, leading to downstream signaling cascades that promote cell invasion and angiogenesis.[1][9]









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